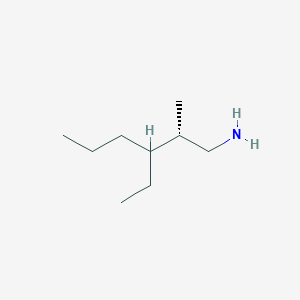![molecular formula C12H8N2S2 B2560321 6-Phenylthieno[2,3-d]pyrimidine-4-thiol CAS No. 315685-01-9](/img/structure/B2560321.png)
6-Phenylthieno[2,3-d]pyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenylthieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the empirical formula C12H8N2S2 and a molecular weight of 244.34 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol consists of a thieno[2,3-d]pyrimidine core with a phenyl group at the 6-position and a thiol group at the 4-position .Physical And Chemical Properties Analysis
6-Phenylthieno[2,3-d]pyrimidine-4-thiol is a solid substance . Its empirical formula is C12H8N2S2 and it has a molecular weight of 244.34 .Wissenschaftliche Forschungsanwendungen
Cancer Research
6-Phenylthieno[2,3-d]pyrimidine-4-thiol derivatives have been identified as potential therapeutic agents in cancer research. For instance, certain derivatives have been studied for their selective inhibition of vascular endothelial growth factor receptor 3 (VEGFR3), showing promise in the treatment of metastatic triple-negative breast cancer. These compounds demonstrated significant inhibition of cell proliferation and migration, induced apoptosis, and showed effectiveness in in vivo models, indicating their potential as therapeutic agents for metastatic breast cancer (Li et al., 2021).
Antihypertensive and Cardiovascular Agents
Various thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects. Some compounds have shown potent oral antihypertensive activity, indicating their potential as therapeutic agents for hypertension (Russell et al., 1988). Additionally, derivatives have been examined for their vasodilator and antihypertensive activities, with some compounds demonstrating potent coronary vasodilator and antihypertensive activities, suggesting their potential as cardiovascular agents (Adachi et al., 1988).
Anticonvulsant Activities
Certain 6-Phenylthieno[2,3-d]pyrimidine-4-thiol derivatives have been designed and synthesized to evaluate their anticonvulsant activities. Compounds have shown high activity in animal models, indicating their potential as anticonvulsant drugs (Wang et al., 2015).
Radioprotection
Exploration into the radioprotective properties of various compounds, including those related to thiols, has been conducted. These studies are critical for identifying potential agents that can protect tissues from radiation injury, a crucial aspect in cancer therapy (Blickenstaff et al., 1995).
Metabolic Studies and Obesity Treatment
Research into the lipid-lowering activity of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol derivatives has shown that certain compounds exhibit potent triglyceride-lowering potency and have shown effectiveness in reducing body and liver weight in diet-induced obese models, suggesting their potential in treating obesity and related diseases (Sang et al., 2014).
Neuroprotective Properties and Parkinson's Disease Treatment
Some derivatives have been evaluated for their antiparkinsonian activity and neuroprotective properties, indicating potential applications in the treatment of Parkinson's disease and highlighting their neuroprotective properties (Azam et al., 2010).
Diuretic Activities
Studies have been conducted on the diuretic, natriuretic, and kaliuretic activities of certain derivatives in animal models, exploring the potential of these compounds as diuretics (Monge et al., 1990).
Eigenschaften
IUPAC Name |
6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRXIJABAVSNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylthieno[2,3-d]pyrimidine-4-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2560240.png)
![[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate](/img/structure/B2560241.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)


![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)


![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)
![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)